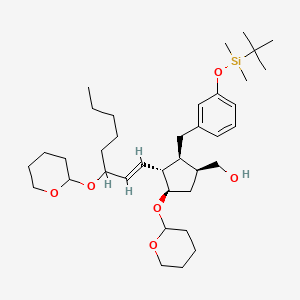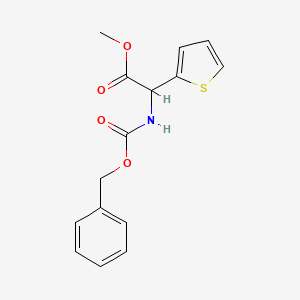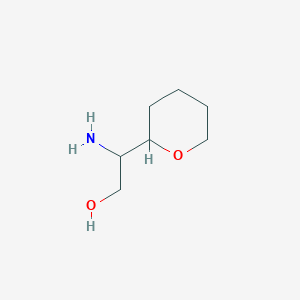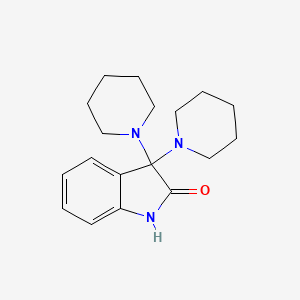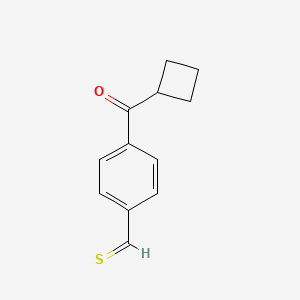
4-(Cyclobutanecarbonyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclobutanecarbonyl)thiobenzaldehyde is an organic compound that features a cyclobutanecarbonyl group attached to a thiobenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutanecarbonyl)thiobenzaldehyde typically involves the reaction of cyclobutanecarbonyl chloride with thiobenzaldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems can also help in monitoring and optimizing the reaction parameters to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclobutanecarbonyl)thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thioalcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzaldehyde group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioalcohols.
Substitution: Various substituted thiobenzaldehyde derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclobutanecarbonyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclobutanecarbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can act as a nucleophile, participating in various chemical reactions. The cyclobutanecarbonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thiobenzaldehyde: Similar in structure but lacks the cyclobutanecarbonyl group.
Cyclobutanecarbonyl chloride: Contains the cyclobutanecarbonyl group but lacks the thiobenzaldehyde moiety.
Cyclobutanecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of the thiobenzaldehyde moiety.
Uniqueness
4-(Cyclobutanecarbonyl)thiobenzaldehyde is unique due to the presence of both the cyclobutanecarbonyl and thiobenzaldehyde groups. This combination imparts unique reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H12OS |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
4-(cyclobutanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H12OS/c13-12(10-2-1-3-10)11-6-4-9(8-14)5-7-11/h4-8,10H,1-3H2 |
Clave InChI |
JHUWYGPWVNYRDD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




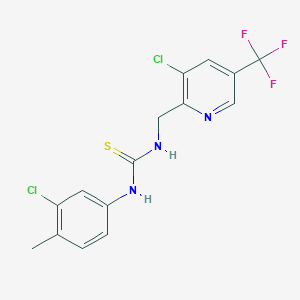
![2H-Imidazo[4,5-E][1,2,3]benzothiadiazole](/img/structure/B13096590.png)
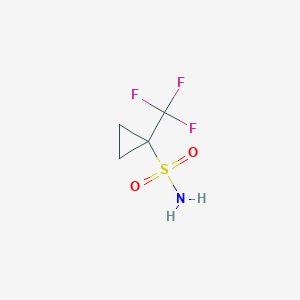
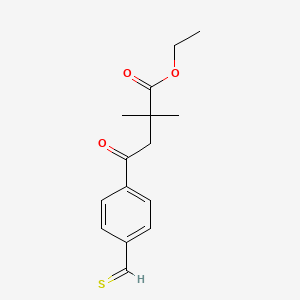
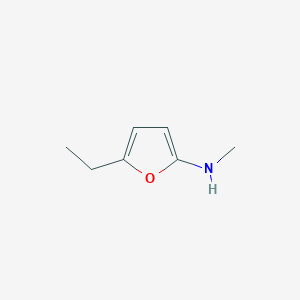
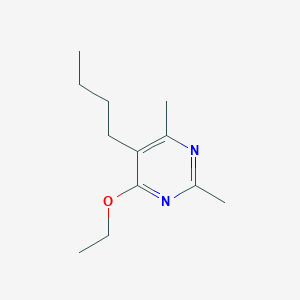
![1,2-Dihydropyrido[3,4-c]pyridazine](/img/structure/B13096615.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
